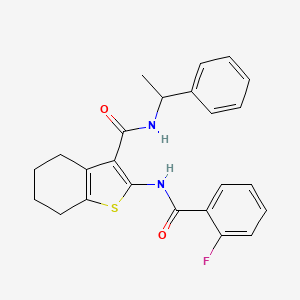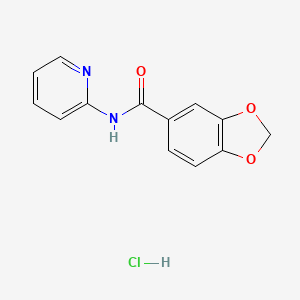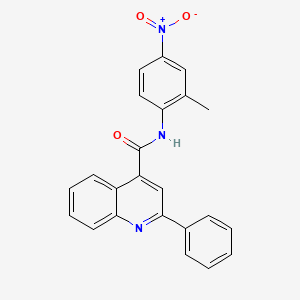![molecular formula C19H31NO B5139753 4-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine](/img/structure/B5139753.png)
4-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a tert-butyl group, a methoxyphenyl group, and an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylcyclohexanone with 4-methoxyphenethylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-butyl-N-(4-methoxyphenyl)benzamide
- 4-tert-butyl-N-(2-methoxyphenyl)benzamide
- 4-tert-butyl-N-(4-methylphenyl)benzamide
Uniqueness
4-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine is unique due to its specific structural features, including the combination of a cyclohexane ring, tert-butyl group, methoxyphenyl group, and ethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-19(2,3)16-7-9-17(10-8-16)20-14-13-15-5-11-18(21-4)12-6-15/h5-6,11-12,16-17,20H,7-10,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJNDFCISSXYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide](/img/structure/B5139676.png)

![[4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione](/img/structure/B5139688.png)
![(3S*)-4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5139696.png)

![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)

![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)

![N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B5139754.png)
![Ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride](/img/structure/B5139756.png)
![Ethyl 1-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate](/img/structure/B5139774.png)
